3-[[Benzyl-[2-(dimethylamino)ethyl]amino]methyl]-6-chlorochromen-4-one
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Overview
Description
3-[[Benzyl-[2-(dimethylamino)ethyl]amino]methyl]-6-chlorochromen-4-one is a complex organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[Benzyl-[2-(dimethylamino)ethyl]amino]methyl]-6-chlorochromen-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the chromone core is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.
Incorporation of the Dimethylaminoethyl Group: This step involves the reaction of the intermediate with 2-(dimethylamino)ethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[[Benzyl-[2-(dimethylamino)ethyl]amino]methyl]-6-chlorochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorine sites using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or chlorinated derivatives.
Scientific Research Applications
3-[[Benzyl-[2-(dimethylamino)ethyl]amino]methyl]-6-chlorochromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-[[Benzyl-[2-(dimethylamino)ethyl]amino]methyl]-6-chlorochromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with DNA: Modulating gene expression and affecting cellular functions.
Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, apoptosis, and other cellular activities.
Properties
IUPAC Name |
3-[[benzyl-[2-(dimethylamino)ethyl]amino]methyl]-6-chlorochromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-23(2)10-11-24(13-16-6-4-3-5-7-16)14-17-15-26-20-9-8-18(22)12-19(20)21(17)25/h3-9,12,15H,10-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHFSEYCOHBPCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)CC2=COC3=C(C2=O)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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